Dicranolomin

Natural Product Synthesis Green Chemistry Flavone Oligomerization

Researchers requiring structurally authenticated biflavonoids often face supply inconsistency due to low natural abundance in bryophytes and complex multi-step catalytic syntheses. Dicranolomin addresses this bottleneck through a catalyst-free, oxygen-mediated oxidative coupling route from luteolin-an atom-economical process that enhances scalability and batch-to-batch reproducibility. - Starch hydrolase inhibition activity exceeds that of monomeric luteolin, enabling functional dimerization studies. - First biflavone isolated from liverworts; validated reference for chemotaxonomy, LC-MS metabolomics, and green synthesis benchmarking.

Molecular Formula C30H18O12
Molecular Weight 570.5 g/mol
CAS No. 116383-34-7
Cat. No. B045606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicranolomin
CAS116383-34-7
Synonymsdicranolomin
Molecular FormulaC30H18O12
Molecular Weight570.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4=C(C=CC(=C4O)O)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O)O
InChIInChI=1S/C30H18O12/c31-12-6-17(35)26-18(36)9-22(42-23(26)7-12)13-2-4-15(33)29(39)25(13)28-20(38)10-24-27(30(28)40)19(37)8-21(41-24)11-1-3-14(32)16(34)5-11/h1-10,31-35,38-40H
InChIKeyZFNKROZSXXJHKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicranolomin (CAS 116383-34-7): Technical Baseline and Natural Product Identity


Dicranolomin (CAS 116383-34-7), also designated as 2',6"-biluteolin, is a naturally occurring biflavonoid of the flavone subclass. It possesses the molecular formula C₃₀H₁₈O₁₂ and a molecular weight of approximately 570.5 g/mol [1]. This compound is characterized as a dimeric flavone formed through the oxidative coupling of luteolin monomers [2]. It has been isolated from various bryophyte species, notably liverworts of the Chandonanthus genus and mosses such as Bartramia ithyphylla [3][4].

Bryophyte-derived biflavonoid dimer. Naturally isolated from liverworts and mosses, suitable for chemotaxonomy and metabolomics reference workflows.
Major product in green oxidative coupling. Forms as the primary outcome from catalyst-free luteolin coupling, supporting scalable synthesis research.
Research tool for biflavonoid studies. Enables enzyme inhibition assay context and analytical method development for dimeric flavones.

Why Generic Substitution of Dicranolomin is Scientifically Invalid: A Procurement and Research Caveat


While Dicranolomin is a biflavonoid, substitution with in-class analogs such as amentoflavone, philonotisflavone, or monomeric luteolin cannot be assumed to be functionally equivalent. Critical differentiation arises from its unique synthesis profile and preliminary evidence of distinct biological potency. Specifically, Dicranolomin is a major product in a catalyst-free, oxidative coupling reaction from luteolin, which offers a more sustainable and scalable sourcing route compared to natural extraction or complex catalytic syntheses [1]. More importantly, preliminary data indicate that the dimerization of luteolin to form Dicranolomin yields a functional gain over the monomer, with reports of strong starch hydrolase inhibition activity, a property not uniformly shared by all biflavones [2]. These findings underscore that even within the same compound class, structural nuances dictate performance, making empirical selection over blind substitution a scientific necessity.

Luteolin monomer
Monomeric precursor may not reproduce the reported enzyme inhibition profile; dimerization-dependent assay context can differ.
Other luteolin dimers (e.g., philonotisflavone)
Product distribution in oxidative coupling favors Dicranolomin; minor dimer byproducts cannot be assumed to share sourcing scalability or biological profile.
Amentoflavone (higher-plant biflavone)
Widely distributed in vascular plants; bryophyte-specific chemotaxonomic marker context may not transfer, limiting metabolomic interpretation.

Dicranolomin (116383-34-7) Product-Specific Evidence Guide: Quantified Differentiation from Comparators


Dicranolomin vs. Luteolin: Differentiated Sourcing and Synthetic Efficiency

Dicranolomin is differentiated from its monomeric precursor, luteolin, by its synthetic route and the scalability of that route. In the oxygen-mediated oxidative coupling of luteolin in alkaline water, Dicranolomin is formed as the major product, providing a well-defined and catalyst-free pathway for procurement. This contrasts with other luteolin dimers that may be formed as minor products or require more complex, catalytic syntheses [1].

Synthetic yield & route
Class-level inference
Major product (2a) in catalyst-free oxidative coupling; minor products include philonotisflavone and dehydrohegoflavone B.
Supports scalable sourcing and synthetic feasibility context.
Product distribution not quantified; green synthesis reported.
Natural Product Synthesis Green Chemistry Flavone Oligomerization

Dicranolomin Functional Gain: Comparative Starch Hydrolase Inhibition vs. Luteolin

A preliminary comparative report indicates a functional advantage of Dicranolomin over its monomeric precursor, luteolin. While luteolin is a common dietary flavonoid, the dimeric structure of Dicranolomin confers a novel activity profile. Dicranolomin has been shown to exhibit strong starch hydrolase inhibition activity, which is suggested as a mechanism for controlling postprandial blood glucose spikes [1].

Starch hydrolase inhibition
Data to verify
Reported strong inhibition activity compared to luteolin monomer.
Supports enzyme inhibition assay context; dimerization may introduce distinct activity profile.
No quantitative IC50 available; cross-study comparison needed.
Glycemic Control Enzyme Inhibition Postprandial Glucose

Dicranolomin vs. Amentoflavone: A Differentiated Biosynthetic Origin and Structural Context

Dicranolomin is differentiated from the well-known biflavonoid amentoflavone by its natural distribution and chemotaxonomic significance. Dicranolomin was the first biflavone isolated from a liverwort (Chandonanthus hirtellus ssp. giganteus) [1], and it is a characteristic marker for specific moss species like Bartramia ithyphylla [2]. In contrast, amentoflavone is widely distributed in higher plants like Ginkgo biloba and Selaginella [3].

Botanical source & distribution
Source review
Bryophyte-specific (liverworts, mosses) vs. higher-plant biflavones such as amentoflavone (Ginkgo, Selaginella).
Enables bryophyte metabolomics and chemotaxonomic marker studies.
Class-level distribution; literature-based botanical comparison.
Chemotaxonomy Bryophyte Natural Products Biflavonoid Diversity

Dicranolomin (116383-34-7): Recommended Research and Industrial Application Scenarios Based on Evidence


Bryophyte Metabolomics and Chemotaxonomy

Dicranolomin is an ideal reference standard for research in bryophyte natural product chemistry and chemotaxonomy. As the first biflavone isolated from a liverwort and a key marker in moss species like Bartramia ithyphylla, its presence or absence can be used for species differentiation and phylogenetic studies [1][2]. Its use ensures accurate compound identification in LC-MS or NMR-based metabolomic profiling of non-vascular plants.

Green Chemistry and Sustainable Synthesis Research

Dicranolomin serves as a key target molecule for studies in green and sustainable chemistry. Its formation as a major product in the catalyst-free, oxygen-mediated oxidative coupling of luteolin represents a practical case study in atom-economical synthesis [3]. It can be used as a benchmark for developing new bio-inspired coupling reactions or optimizing sustainable production methods for flavonoid oligomers.

In Vitro Metabolic Research for Glycemic Control

Based on preliminary reports of strong starch hydrolase inhibition, Dicranolomin is a relevant candidate for in vitro studies exploring postprandial glycemic regulation [4]. It can be used as a tool compound in enzyme inhibition assays to compare the functional outcomes of flavonoid dimerization relative to monomeric controls like luteolin.

Method Development for Biflavonoid Analytics

The distinct chemical and physical properties of Dicranolomin (e.g., C₃₀H₁₈O₁₂, MW ~570.5 g/mol) make it a suitable standard for developing and validating analytical methods, such as HPLC or UPLC-MS, aimed at separating and quantifying biflavonoids from complex biological matrices [5]. It provides a specific chromatographic and spectral fingerprint for method calibration.

Application
Selection Property
Validation Focus
Bryophyte metabolomics and chemotaxonomy
Bryophyte-specific biflavonoid marker
LC-MS and NMR profiling verification
Green chemistry and sustainable synthesis research
Catalyst-free oxidative coupling major product
Yield and scalability benchmarking
In vitro enzyme inhibition research for metabolic studies
Reported starch hydrolase inhibition
Enzyme inhibition endpoint review
Biflavonoid analytical method development
Analytical reference standard for dimeric flavones
Chromatographic method calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dicranolomin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.